molecular formula C9H6F4O B1301899 3'-Fluoro-4'-(trifluoromethyl)acetophenone CAS No. 237761-81-8

3'-Fluoro-4'-(trifluoromethyl)acetophenone

Cat. No. B1301899
M. Wt: 206.14 g/mol
InChI Key: NXQBONPKAOTSNA-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-(trifluoromethyl)acetophenone is a fluorinated organic compound that has been studied for its unique chemical properties and potential applications. The compound contains both fluoro and trifluoromethyl groups attached to an acetophenone moiety, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of fluorinated compounds like 3'-Fluoro-4'-(trifluoromethyl)acetophenone often involves multi-step reactions that introduce fluorine atoms or fluorinated groups into the molecular structure. Although the provided papers do not directly describe the synthesis of this specific compound, they do offer insights into related fluorinated compounds. For instance, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from commercially available precursors demonstrates the synthetic strategies that can be employed to incorporate fluorine atoms into organic molecules .

Molecular Structure Analysis

The molecular structure of 3'-Fluoro-4'-(trifluoromethyl)acetophenone is characterized by the presence of fluorine atoms, which are highly electronegative and can significantly affect the electronic distribution within the molecule. This can lead to unique interactions with other molecules, such as the formation of intramolecular hydrogen bonds that stabilize certain adducts, as seen in related compounds like o-(carboxamido)trifluoroacetophenones .

Chemical Reactions Analysis

Fluorinated acetophenones, including 3'-Fluoro-4'-(trifluoromethyl)acetophenone, can participate in various chemical reactions. The presence of the trifluoromethyl group can enhance the electrophilic character of the carbonyl carbon, making it more reactive towards nucleophiles. The paper on oligothiophene-based o-(carboxamido)trifluoroacetophenones shows that these compounds can exhibit fluorescence enhancement upon binding with carboxylate anions, indicating potential applications in sensing technologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Fluoro-4'-(trifluoromethyl)acetophenone are influenced by its fluorinated groups. The fluorine atoms contribute to the compound's overall polarity, boiling point, and solubility. The trifluoromethyl group, in particular, is known for increasing the acidity of adjacent hydrogen atoms, which could affect the compound's reactivity and stability. While the provided papers do not detail the properties of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, they do highlight the impact of fluorine atoms on the properties of related compounds .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQBONPKAOTSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372117
Record name 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-(trifluoromethyl)acetophenone

CAS RN

237761-81-8
Record name 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237761-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 237761-81-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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